methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (3S,4S)-4-methylpyrrolidine-3-carboxylic acid as the starting material.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and controlled reaction conditions to achieve the desired stereochemistry and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, involving various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or alcohols
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amides or esters
Scientific Research Applications
Chemistry: The compound is used as a chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: It serves as a tool in studying enzyme-substrate interactions due to its chiral nature. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in drug synthesis. Industry: It is utilized in the development of chiral catalysts and ligands for asymmetric synthesis.
Mechanism of Action
The mechanism by which methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride exerts its effects depends on its specific application. For instance, in drug synthesis, it may act as a chiral auxiliary, influencing the stereochemistry of the final product. The molecular targets and pathways involved are typically related to the specific biological or chemical processes it is used in.
Comparison with Similar Compounds
Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride: The enantiomer of the compound, with opposite stereochemistry.
Methyl pyrrolidine-3-carboxylate hydrochloride: A structurally similar compound without the methyl group at the 4-position.
Uniqueness: The presence of the methyl group at the 4-position and the specific (3S,4S) stereochemistry make this compound unique compared to its enantiomer and structurally similar compounds. These features influence its reactivity and biological activity, making it valuable in various applications.
This comprehensive overview highlights the importance of methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride in scientific research and industry. Its unique properties and applications make it a valuable compound in various fields.
Properties
CAS No. |
2227197-31-9 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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